molecular formula C9H13N3O B2852299 piperidin-1-yl(1H-pyrazol-4-yl)methanone CAS No. 1155960-77-2

piperidin-1-yl(1H-pyrazol-4-yl)methanone

Cat. No.: B2852299
CAS No.: 1155960-77-2
M. Wt: 179.223
InChI Key: YBLFBAXEWQBOIB-UHFFFAOYSA-N
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Description

Piperidin-1-yl(1H-pyrazol-4-yl)methanone is a compound that features a piperidine ring and a pyrazole ring connected via a methanone group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the pyrazole ring is a five-membered heterocycle with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-yl(1H-pyrazol-4-yl)methanone typically involves the reaction of piperidine derivatives with pyrazole derivatives. One common method starts with the protection of the NH group of isonipecotic acid using di-tert-butyl dicarbonate (Boc) and sodium hydroxide (NaOH) to yield Boc-protected acid. This intermediate is then reacted with pyrazole derivatives under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole rings are modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Piperidin-1-yl(1H-pyrazol-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-1-yl(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various biological effects, such as reduced blood pressure and inflammation.

Comparison with Similar Compounds

Properties

IUPAC Name

piperidin-1-yl(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9(8-6-10-11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFBAXEWQBOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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